

# Validation of TPC1 and TPC2 as NAADP-gated Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | Naadp   |           |  |  |
| Cat. No.:            | B056018 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

The identity of the ion channels gated by the potent calcium (Ca²+) mobilizing second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), has been a subject of intense research and debate. Two-pore channels (TPCs), specifically TPC1 and TPC2, localized to the endo-lysosomal system, have emerged as leading candidates. This guide provides an objective comparison of the experimental evidence validating TPC1 and TPC2 as NAADP-gated channels, alongside conflicting findings, detailed experimental protocols, and visual summaries of the key concepts.

## Evidence Supporting TPCs as NAADP-gated Channels

A substantial body of evidence supports the role of TPC1 and TPC2 as the primary channels responsible for **NAADP**-induced Ca<sup>2+</sup> release from acidic organelles. This evidence is derived from genetic loss-of-function studies, electrophysiological recordings, and pharmacological inhibition.

Genetic ablation of TPCs has been a cornerstone in validating their role. In studies using mouse embryonic fibroblasts (MEFs) from double knockout (Tpcn1/2<sup>-</sup>/-) mice, **NAADP**-dependent Ca<sup>2+</sup> responses were completely abolished. In contrast, wild-type MEFs exhibited robust Ca<sup>2+</sup> signals upon stimulation with a cell-permeant **NAADP** analog (**NAADP**/AM). These signals were sensitive to agents that disrupt acidic Ca<sup>2+</sup> stores, such as bafilomycin A1 and



Gly-Phe  $\beta$ -naphthylamide (GPN), confirming the lysosomal origin of the released Ca<sup>2+</sup>. Furthermore, re-expression of wild-type TPCs in these knockout cells successfully rescued **NAADP** sensitivity, whereas mutant TPCs with impaired Ca<sup>2+</sup> permeability did not.

Direct evidence for TPCs as **NAADP**-sensitive ion channels comes from single-channel recordings. Patch-clamp studies on purified TPC2 reconstituted into planar lipid bilayers demonstrated that **NAADP** opens TPC2 channels in a concentration-dependent manner. Similarly, electrophysiological recordings from enlarged endo-lysosomes have shown **NAADP**-dependent currents that are absent in TPC-deficient cells.

Pharmacological tools have further solidified the link between **NAADP** and TPCs. The antagonist Ned-19 has been shown to block **NAADP**-induced Ca<sup>2+</sup> release in various cell types. In metastatic colorectal cancer cells, for instance, the Ca<sup>2+</sup> response to **NAADP** was impaired by both genetic silencing of TPC1 and treatment with Ned-19.

### **Conflicting Evidence and Alternative Hypotheses**

Despite the compelling evidence, the role of TPCs as direct **NAADP**-gated channels is not universally accepted. Some studies have failed to observe **NAADP**-induced currents in patch-clamp experiments on enlarged endolysosomes from cells overexpressing TPCs. Instead, these studies identified the lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P<sub>2</sub>) as a potent activator of TPCs, suggesting that TPCs are primarily Na<sup>+</sup>-selective channels.

Another point of contention is the direct binding of **NAADP** to TPCs. [32P]**NAADP** binding assays have revealed that high-affinity **NAADP** binding still occurs in tissues from TPC1/2 double knockout mice, suggesting that TPCs themselves may not be the primary **NAADP**-binding proteins. This has led to the hypothesis that an accessory protein binds **NAADP** and, in turn, regulates TPC activity.

The following table summarizes the key arguments in this ongoing scientific discussion:



| Aspect            | Evidence Supporting TPCs as NAADP-gated Channels                                                                        | Conflicting Evidence and<br>Alternative Hypotheses                                                                                              |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Activator | NAADP directly activates TPC channels, leading to Ca <sup>2+</sup> release.                                             | TPCs are primarily activated by PI(3,5)P2. NAADP's effect may be indirect.                                                                      |
| Ion Selectivity   | TPCs are permeable to Ca <sup>2+</sup> , and this permeability is essential for NAADP-induced Ca <sup>2+</sup> signals. | TPCs are predominantly Na+-<br>selective channels.                                                                                              |
| NAADP Binding     | TPC-containing protein complexes exhibit high-affinity NAADP binding.                                                   | High-affinity NAADP binding persists in TPC knockout tissues, suggesting an accessory binding protein.                                          |
| Knockout Studies  | TPC1/2 double knockout<br>abolishes NAADP-mediated<br>Ca <sup>2+</sup> release.                                         | Some studies on TPC knockout models reported unaffected NAADP-mediated Ca <sup>2+</sup> signals in specific cell types like pancreatic β-cells. |

## **Quantitative Data Summary**

The following tables present a summary of quantitative data from key studies, highlighting the experimental conditions and observed outcomes.

Table 1: Effect of TPC Knockout on NAADP-induced Ca2+ Release



| Cell Type                                         | TPC Genotype                                                             | NAADP<br>Stimulus | Change in<br>Cytosolic Ca <sup>2+</sup><br>(Compared to<br>WT) | Reference |
|---------------------------------------------------|--------------------------------------------------------------------------|-------------------|----------------------------------------------------------------|-----------|
| Mouse<br>Embryonic<br>Fibroblasts<br>(MEFs)       | TPC1 <sup>-</sup> /-                                                     | NAADP/AM          | Significantly reduced                                          |           |
| Mouse<br>Embryonic<br>Fibroblasts<br>(MEFs)       | TPC2 <sup>-</sup> /-                                                     | NAADP/AM          | Significantly reduced                                          |           |
| Mouse<br>Embryonic<br>Fibroblasts<br>(MEFs)       | TPC1/2 <sup>-</sup> /-                                                   | NAADP/AM          | Abolished                                                      |           |
| Bone Marrow-<br>Derived<br>Macrophages<br>(BMDMs) | TPC1 <sup>-</sup> /-,<br>TPC2 <sup>-</sup> /-,<br>TPC1/2 <sup>-</sup> /- | FcyR stimulation  | Significantly<br>reduced Ca <sup>2+</sup><br>signal            | _         |

Table 2: Pharmacological Inhibition of NAADP-induced Ca2+ Release



| Cell Type                                | Inhibitor                 | Target                            | NAADP<br>Stimulus  | Effect on<br>Ca²+<br>Release | Reference |
|------------------------------------------|---------------------------|-----------------------------------|--------------------|------------------------------|-----------|
| Metastatic<br>Colorectal<br>Cancer Cells | NED-19 (100<br>μM)        | TPCs                              | Liposomal<br>NAADP | Inhibition                   |           |
| Wild-type<br>MEFs                        | trans-Ned-19              | NAADP<br>antagonist               | NAADP/AM           | Inhibition                   | _         |
| Wild-type<br>MEFs                        | GPN,<br>Bafilomycin<br>A1 | Acidic Ca <sup>2+</sup><br>stores | NAADP/AM           | Inhibition                   |           |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to investigate the role of TPCs as **NAADP**-gated channels.

## Measurement of NAADP-mediated Intracellular Ca<sup>2+</sup> Release using Fura-2 AM

This protocol describes the measurement of changes in cytosolic Ca<sup>2+</sup> concentration in response to **NAADP** stimulation using the ratiometric fluorescent indicator Fura-2 AM.

- Cell Preparation:
  - Seed cells on poly-D-lysine coated glass-bottom dishes and culture overnight.
  - $\circ$  Incubate cells with 5  $\mu$ M Fura-2 AM in a physiological salt solution (PSS) for 30-60 minutes at room temperature.
  - Wash the cells with Fura-2 free PSS and allow for de-esterification for at least 30 minutes prior to imaging.
- NAADP Stimulation:



- For intracellular application, NAADP can be introduced via a patch pipette in the wholecell configuration. The pipette solution should contain the desired concentration of NAADP (e.g., 100 nM).
- o Alternatively, a cell-permeant analog, NAADP-AM, can be bath-applied to the cells.
- Calcium Imaging:
  - Place the dish on an inverted microscope equipped for fluorescence imaging.
  - Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.
  - The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca<sup>2+</sup> concentration.
  - Record a baseline fluorescence ratio before applying the NAADP stimulus and continue recording to capture the resulting Ca<sup>2+</sup> transient.

#### **Endo-lysosomal Patch-Clamp Electrophysiology**

This advanced technique allows for the direct measurement of ion channel activity on the membrane of endo-lysosomes.

- Enlargement of Endo-lysosomes:
  - To make endo-lysosomes accessible for patch-clamping, they need to be enlarged. This
    can be achieved by treating cells with vacuolin-1 for at least 2 hours.
- Isolation of Enlarged Endo-lysosomes:
  - Briefly incubate cells with a stain for acidic organelles, such as Neutral Red, for visualization.
  - Use a small-diameter glass pipette to rupture the cell membrane and carefully excise the enlarged endo-lysosomes.
- Patch-Clamp Recording:



- Transfer the isolated endo-lysosomes to a recording chamber.
- Using a fresh, fire-polished glass pipette, form a high-resistance seal (giga-seal) with the membrane of an endo-lysosome.
- Establish the whole-endolysosome or excised-patch configuration.
- Record channel currents in response to voltage steps and the application of putative channel modulators (e.g., NAADP, PI(3,5)P2) to the cytosolic side of the membrane.

#### [32P]NAADP Radioligand Binding Assay

This assay is used to quantify the binding of **NAADP** to its putative receptors in membrane preparations.

- Membrane Preparation:
  - Homogenize cells or tissues in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing endo-lysosomes.
- Binding Reaction:
  - Incubate the membrane preparations with a low concentration of [32P]NAADP (e.g., 0.2 nM).
  - For competition assays, pre-incubate the membranes with varying concentrations of unlabeled NAADP or other competing ligands before adding [32P]NAADP.
  - To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled NAADP (e.g., 100 μM).
- Separation and Quantification:
  - Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
  - Wash the filters quickly with ice-cold buffer.



- Quantify the radioactivity retained on the filters using a scintillation counter.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.

## **Visualizing the Concepts**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.



Click to download full resolution via product page

Caption: **NAADP** Signaling Pathway.





Click to download full resolution via product page

Caption: TPC Validation Workflow.





Click to download full resolution via product page

Caption: Logic of the TPC Debate.

 To cite this document: BenchChem. [Validation of TPC1 and TPC2 as NAADP-gated Channels: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056018#validation-of-tpc1-and-tpc2-as-naadp-gated-channels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com